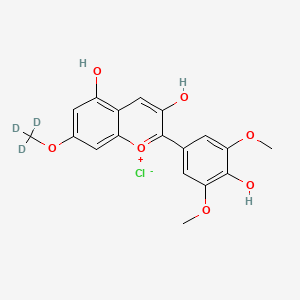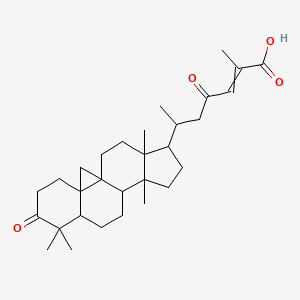
Perindopril impurity L-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindopril impurity L-d3 is a deuterated form of an impurity found in perindopril, which is a medication used to treat hypertension and other cardiovascular diseases. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into the metabolic pathways and stability of the parent compound, perindopril.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perindopril impurity L-d3 involves the incorporation of deuterium into the molecular structure of the impurity. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of the impurity can also introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography to isolate and purify the deuterated impurity.
Chemical Reactions Analysis
Types of Reactions
Perindopril impurity L-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Perindopril impurity L-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolic pathways and stability of perindopril.
Analytical Chemistry: Used as a reference standard in chromatographic methods to quantify impurities in pharmaceutical formulations.
Biological Research: Studying the effects of deuterium incorporation on biological activity and metabolism.
Industrial Applications: Ensuring the quality and safety of perindopril by monitoring and controlling impurities.
Mechanism of Action
The mechanism of action of perindopril impurity L-d3 is related to its parent compound, perindopril. Perindopril is a prodrug that is converted to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The incorporation of deuterium may affect the metabolic stability and pharmacokinetics of the impurity, providing insights into the drug’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
Perindopril Impurity A: Another impurity found in perindopril, used as a reference standard in analytical methods.
Perindoprilat: The active metabolite of perindopril, which directly inhibits ACE.
L-norvaline: A process-related impurity in perindopril synthesis.
Uniqueness
Perindopril impurity L-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research and analytical applications. The presence of deuterium can enhance the stability and provide detailed insights into the metabolic pathways of perindopril, making it a valuable tool in pharmaceutical research and development.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3 |
InChI Key |
HJIKFDMILLVWHA-OMDMDRINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


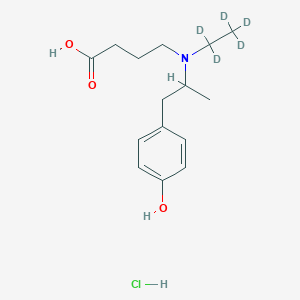
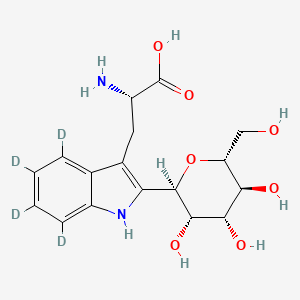
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
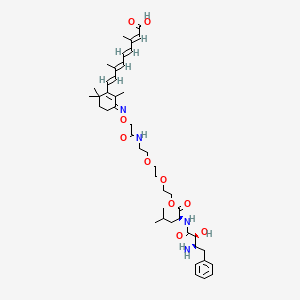
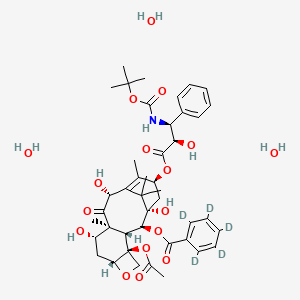
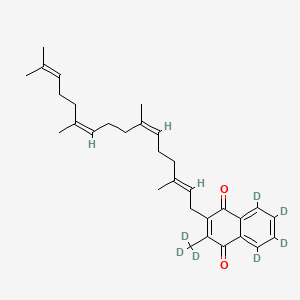

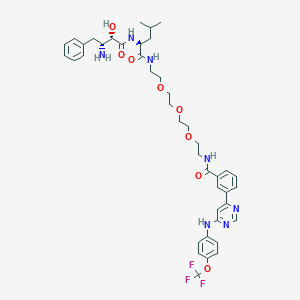
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

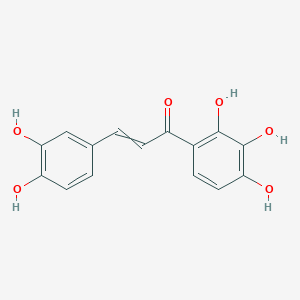
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
